![molecular formula C10H19O3P B13802959 [2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid CAS No. 98072-14-1](/img/structure/B13802959.png)
[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid is an organic compound with the molecular formula C10H19O3P and a molecular weight of 218.229821 It is a phosphonic acid derivative, characterized by the presence of a phosphonic acid group attached to a cyclohexene ring
Métodos De Preparación
The synthesis of [2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid involves several steps. One common method is the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid, using manganese (II) acetate and cobalt (II) acetate as catalysts . This reaction yields the desired phosphonic acid derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The phosphonic acid group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s phosphonic acid group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to [2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid include:
[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone: Used as a fragrance and synthesized through a similar radical addition reaction.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: Another related compound with different functional groups.
The uniqueness of this compound lies in its phosphonic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
98072-14-1 |
|---|---|
Fórmula molecular |
C10H19O3P |
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
2-(4-methylcyclohex-3-en-1-yl)propylphosphonic acid |
InChI |
InChI=1S/C10H19O3P/c1-8-3-5-10(6-4-8)9(2)7-14(11,12)13/h3,9-10H,4-7H2,1-2H3,(H2,11,12,13) |
Clave InChI |
QBOXAKWKMIZAPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)C(C)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


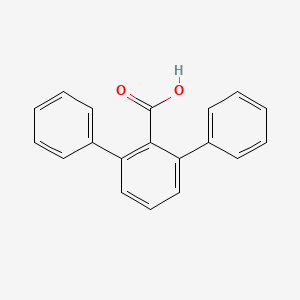


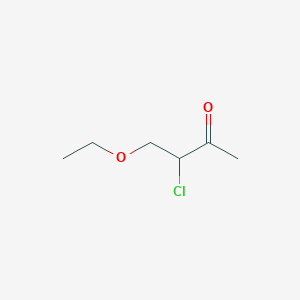
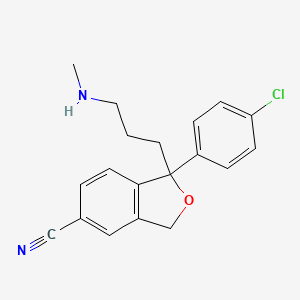
![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)

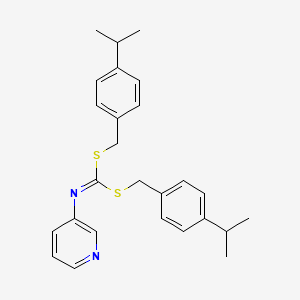
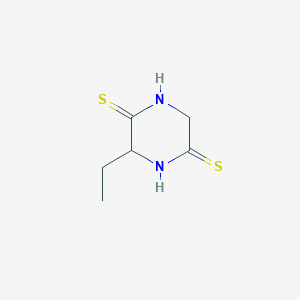
![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)
![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)

